REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH2:7])[cH:8][c:9]([Br:11])[cH:10]1.[n:12]1[c:13]([NH2:18])[cH:14][n:15][cH:16][cH:17]1>>[c:2]1([NH:18][c:13]2[n:12][cH:17][cH:16][n:15][cH:14]2)[cH:3][c:4]([C:5](=[O:6])[NH2:7])[cH:8][c:9]([Br:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cc(Br)cc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cnccn1
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Name
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Type
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product
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Smiles
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NC(=O)c1cc(Br)cc(Nc2cnccn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |